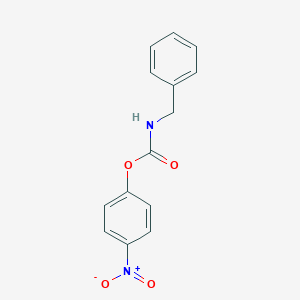

(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of imidazolidinones, including derivatives similar to "(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone," involves strategic organic reactions that yield these compounds with high selectivity and efficiency. A novel method for asymmetric synthesis via iodine-catalyzed intramolecular N-H/C(sp3)-H activation demonstrates the production of 4-imidazolidinone derivatives under mild conditions, showcasing the versatility of synthesis methods for these compounds (Kanyiva et al., 2019).

Molecular Structure Analysis

The molecular structure of imidazolidinones is characterized by the presence of an imidazolidinone ring, which can adopt various conformations. For instance, the imidazolidinone ring in some derivatives adopts an envelope conformation, indicating a significant degree of structural flexibility. This flexibility can influence the compound's reactivity and interaction with other molecules (R. Büchel et al., 1994).

Chemical Reactions and Properties

Imidazolidinones participate in a variety of chemical reactions, leveraging their unique structural features. For example, the synthesis from diamides and ethynyl benziodoxolones via double Michael-type addition represents an unprecedented reaction mode for hypervalent alkynyl iodine compounds, resulting in cis-2,5-disubstituted 4-imidazolidinones (Shimizu et al., 2022).

Physical Properties Analysis

The physical properties of imidazolidinones, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and medicinal chemistry. The crystal structure and physical properties of these compounds can be elucidated through X-ray crystallography and DFT quantum chemical methods, providing insights into their stability and reactivity (Megrouss et al., 2019).

Chemical Properties Analysis

The chemical properties of "(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone" and related compounds, including reactivity, stability, and chemical transformations, are integral to their utility in organic synthesis and potential medicinal applications. The reactivity descriptors and molecular electrostatic potential around these molecules have been studied to understand their behavior in chemical reactions and their interactions with biological targets (Megrouss et al., 2019).

科学的研究の応用

Synthesis and Structural Analysis

(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone and its derivatives have been widely explored in the synthesis of various complex molecules. The compound has been used as a key intermediate in the synthesis of highly selective alpha 2-adrenoceptor ligands, which show potential medical uses in conditions like hypertension (Sa̧czewski et al., 2008). Additionally, its derivatives have been utilized in the development of water-soluble prodrugs for antifungal applications, highlighting its role in enhancing drug solubility and efficacy (Ichikawa et al., 2001).

Antibacterial and Antifungal Activities

Researchers have synthesized a variety of imidazolidinone derivatives to probe their antibacterial and antifungal properties. These studies have demonstrated that certain derivatives exhibit significant antimicrobial activities, making them potential candidates for drug development (Ammar et al., 2016).

Drug Design and Development

Imidazolidinone derivatives have been explored for their potential in drug design. A study demonstrated the preparation of enantioenriched gem-disubstituted 4-imidazolidinones, which could have implications in drug development and synthesis (Sercel et al., 2021). Similarly, the conformational preferences of sterically congested imidazolidinone derivatives have been studied, offering insights into the design of more efficient and stable drugs (Abdel-Aziz et al., 2010).

Anticancer Properties

Novel imidazolidinone analogs have been synthesized and evaluated for their in vitro cytotoxicity against a panel of human tumor cell lines. Certain compounds within this series exhibited potent growth inhibition against specific cancer cell lines, suggesting their potential as lead compounds for anticancer drug development (Penthala et al., 2011).

Chemical Synthesis and Catalysis

Imidazolidinone and its derivatives serve as key intermediates in chemical synthesis and catalysis. For example, they have been used in the enantioselective synthesis of di-tert-butyl ethylenediamines, which has implications in organic synthesis (Abdel-Aziz et al., 2004). Furthermore, they are instrumental in the development of sustainable and efficient protocols for the synthesis of 2-imidazolidinone derivatives, which are crucial structural motifs in pharmaceuticals, natural products, and intermediates in organic syntheses (Casnati et al., 2019).

特性

IUPAC Name |

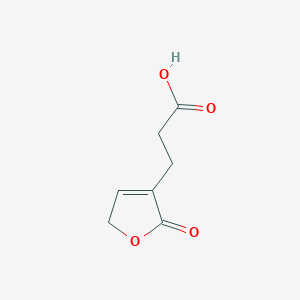

benzyl (2S)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)14-17(4)13(19)10-18(14)15(20)21-11-12-8-6-5-7-9-12/h5-9,14H,10-11H2,1-4H3/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEQABAXFGVJED-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1N(C(=O)CN1C(=O)OCC2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1N(C(=O)CN1C(=O)OCC2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350799 |

Source

|

| Record name | (S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone | |

CAS RN |

119906-49-9 |

Source

|

| Record name | (S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B51560.png)

![2-[[1-[[3-[[2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B51580.png)